2-Bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile
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Overview
Description
2-Bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile is a heterocyclic aromatic compound that features a pyridine ring substituted with bromine, methyl, phenyl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide and catalysts such as palladium or copper complexes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Amino or thiol-substituted pyridines.
Oxidation Products: Pyridine oxides.
Reduction Products: Dehalogenated pyridines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Catalysis: Acts as a ligand in the formation of metal complexes used in catalytic reactions.
Mechanism of Action
The mechanism by which 2-Bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile exerts its effects depends on its application:
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Shares the bromine and methyl substitutions but lacks the phenyl and dicarbonitrile groups.
2-Bromo-5-phenylpyridine: Similar structure but without the methyl and dicarbonitrile groups.
Uniqueness: The presence of both bromine and dicarbonitrile groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H8BrN3 |
---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
2-bromo-6-methyl-5-phenylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C14H8BrN3/c1-9-13(10-5-3-2-4-6-10)11(7-16)12(8-17)14(15)18-9/h2-6H,1H3 |
InChI Key |
XRBREGCLGDKKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Br)C#N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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